![molecular formula C30H36N4O2 B1376989 2-(2-Aminoethyl)-3',6'-bis(diethylamino)spiro[isoindoline-1,9'-xanthen]-3-one CAS No. 950846-89-6](/img/structure/B1376989.png)

2-(2-Aminoethyl)-3',6'-bis(diethylamino)spiro[isoindoline-1,9'-xanthen]-3-one

Overview

Description

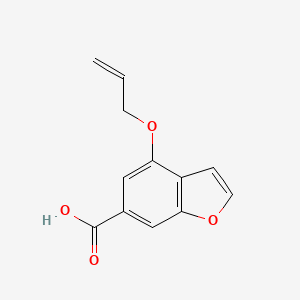

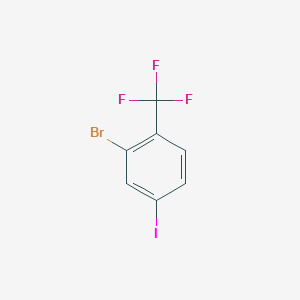

“2-(2-Aminoethyl)-3’,6’-bis(diethylamino)spiro[isoindoline-1,9’-xanthen]-3-one” is a chemical compound with the molecular formula C30H36N4O2 . It’s also known by its CAS number 950846-89-6 .

Synthesis Analysis

The synthesis of this compound has been achieved through various methods. For instance, one method involves a one-step reaction between rhodamine B and thiobisethylamine . Another method involves the Schiff base condensation .

Molecular Structure Analysis

The molecular structure of this compound is quite complex, with a spiro[isoindoline-1,9’-xanthen]-3-one core and various functional groups attached to it . The average mass of the molecule is 484.632 Da and the monoisotopic mass is 484.283813 Da .

Chemical Reactions Analysis

This compound has been used as a spectral sensor for Hg2+ . It has also been used as a ‘turn on’ fluorescent chemosensor for selective detection of bisulfite anions in water .

Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3, a boiling point of 676.5±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.1 mmHg at 25°C . It also has a flash point of 362.9±31.5 °C . The compound has 6 H bond acceptors, 2 H bond donors, and 8 freely rotating bonds .

Scientific Research Applications

Mercury Ion Sensing

The compound has been utilized in the development of fluorescence-based chemosensors for detecting mercury ions. In various studies, derivatives of this compound have demonstrated significant fluorescence enhancement upon interaction with mercury ions in aqueous solutions. These findings suggest potential applications in environmental monitoring and testing for mercury contamination in various samples.

Corrosion Detection in Metals

This compound is applied in smart coatings for the early detection of steel and aluminum corrosion. The mechanism involves a "turn-on" fluorescence response in the presence of corrosion byproducts like ferric ions. This innovative approach could be crucial for preventive maintenance in industrial settings.

Zinc Ion Detection

The compound has been adapted for the selective detection of zinc ions in solutions, showcasing its versatility in metal ion sensing. This ability to identify specific metal ions could be valuable for biochemical studies and environmental monitoring.

Bioimaging Applications

In biomedical research, derivatives of this compound have been used as fluorescent probes for imaging metal ions in biological tissues. These applications demonstrate the potential for using these compounds in medical diagnostics and research.

Miscellaneous Applications

This compound's derivatives have been explored for other applications, such as in the synthesis of novel fluorescent probes and structural studies. These diverse uses reflect the adaptability and potential of this compound in various fields of scientific research.

- (Perkins et al., 2017)

- (Di Paolo et al., 2016)

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds, such as n-isoindoline-1,3-dione derivatives, have been found to interact with various biological targets

Mode of Action

It is known that similar compounds, such as n-isoindoline-1,3-dione derivatives, interact with their targets in a variety of ways . More research is needed to understand the specific interactions of this compound with its targets.

Biochemical Pathways

Similar compounds, such as n-isoindoline-1,3-dione derivatives, have been found to affect various biochemical pathways

Pharmacokinetics

Similar compounds, such as n-isoindoline-1,3-dione derivatives, have been studied for their pharmacokinetic properties . More research is needed to understand the specific ADME properties of this compound and their impact on its bioavailability.

Result of Action

Similar compounds, such as n-isoindoline-1,3-dione derivatives, have been found to have various biological effects

Action Environment

Similar compounds, such as n-isoindoline-1,3-dione derivatives, have been studied in various environments . More research is needed to understand how environmental factors influence the action of this compound.

properties

IUPAC Name |

2-(2-aminoethyl)-3',6'-bis(diethylamino)spiro[isoindole-3,9'-xanthene]-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H36N4O2/c1-5-32(6-2)21-13-15-25-27(19-21)36-28-20-22(33(7-3)8-4)14-16-26(28)30(25)24-12-10-9-11-23(24)29(35)34(30)18-17-31/h9-16,19-20H,5-8,17-18,31H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSABBFJVLMEXKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)N(CC)CC)C5=CC=CC=C5C(=O)N3CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H36N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Azaspiro[2.4]heptane hydrochloride](/img/structure/B1376907.png)

![6-Bromo-2-(trifluoromethyl)oxazolo[4,5-b]pyridine](/img/structure/B1376921.png)

![5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine hydrochloride](/img/structure/B1376923.png)

![4-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1376926.png)

![tert-Butyl (2-(tert-butyl)oxazolo[4,5-c]pyridin-7-yl)carbamate](/img/structure/B1376927.png)